Ethyl 2-amino-5-chloro-3-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHQWSPQWGUYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280869 | |
| Record name | Ethyl 2-amino-5-chloro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032668-60-2 | |
| Record name | Ethyl 2-amino-5-chloro-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032668-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-5-chloro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Landscape and Significance of Ethyl 2 Amino 5 Chloro 3 Methylbenzoate
Contextualization within Substituted Aminobenzoate Chemistry
Substituted aminobenzoates are a class of organic compounds derived from aminobenzoic acid, featuring various functional groups attached to the benzene (B151609) ring. google.com These compounds, including isomers like anthranilic acid and para-aminobenzoic acid (PABA), are fundamental building blocks in organic synthesis. google.com Their derivatives, which may contain halogens, aliphatic, or aromatic substitutions, have found wide-ranging applications in industrial and chemical fields. google.com The reactivity of aminobenzoic acids is characterized by the interplay between the amino and carboxylic acid functional groups, allowing for chemical transformations such as acylation, esterification, and the formation of coordination complexes with metal ions. google.com This versatility has established substituted aminobenzoates as crucial intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. google.compatsnap.com
Overview of Structural Features and Inherent Reactivity Potential
Ethyl 2-amino-5-chloro-3-methylbenzoate is a polysubstituted benzene derivative with the chemical formula C₁₀H₁₂ClNO₂. Its structure is characterized by an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring. The relative positions of these substituents dictate the molecule's electronic properties and reactivity.
The amino group (-NH₂) is an activating, ortho-para directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. The methyl group (-CH₃) is also an activating, ortho-para director. Conversely, the chlorine atom (-Cl) is a deactivating but ortho-para directing group due to the competing effects of its electronegativity (withdrawing electrons by induction) and its lone pairs (donating electrons by resonance). The ethyl ester group (-COOCH₂CH₃) is a deactivating, meta-directing group, withdrawing electron density from the ring.
The inherent reactivity of this compound is governed by these functional groups:
Amino Group: The amino group can undergo diazotization when treated with nitrous acid, a reaction that allows for its conversion into a wide array of other functional groups. It can also be acylated or alkylated.
Aromatic Ring: The substitution pattern on the benzene ring influences the sites for further electrophilic aromatic substitution reactions.
Ester Group: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid, or can be converted to an amide through reaction with an amine. This amidation is a key reaction in the synthesis of certain insecticides. google.com
A summary of the key properties of its precursor, 2-amino-5-chloro-3-methylbenzoic acid, is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol nih.gov |
| Melting Point | 239-243 °C google.comsigmaaldrich.com |
| Appearance | White solid google.com |
Importance as a Synthetic Intermediate in Specialized Chemical Research
The primary significance of this compound lies in its role as a key synthetic intermediate, particularly in the agrochemical industry. While the compound itself may not be an end-product, its structural framework is a crucial component of more complex and commercially valuable molecules.
The corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid, is a well-documented intermediate in the synthesis of diamide (B1670390) insecticides, such as chlorantraniliprole (B1668704). patsnap.comgoogle.com The synthesis of this acid often starts from m-toluic acid, proceeding through nitration, reduction, and then chlorination. google.com One patented method for the chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-5-chloro-3-methylbenzoic acid involves the use of dichlorohydantoin and a benzoyl peroxide catalyst in N,N-dimethylformamide, with reported yields of around 87%. google.com
The ethyl ester, this compound, is typically formed through the esterification of 2-amino-5-chloro-3-methylbenzoic acid with ethanol (B145695). This ester derivative is then often reacted with a specific amine to form the final amide product. For example, a related patent describes the reaction of ethyl 2-amino-5-cyano-3-methylbenzoate with methylamine (B109427) to produce the corresponding N-methylamide. justia.com This suggests that this compound is a critical precursor for creating the amide linkage found in certain modern insecticides. google.com The use of the ethyl ester, as opposed to the carboxylic acid, can offer advantages in terms of solubility and reactivity in specific organic solvents used in these large-scale industrial syntheses. google.com
Advanced Synthetic Methodologies for Ethyl 2 Amino 5 Chloro 3 Methylbenzoate and Its Precursors
Synthetic Routes to Key Benzoic Acid Intermediates: 2-Amino-5-chloro-3-methylbenzoic Acid
The synthesis of 2-amino-5-chloro-3-methylbenzoic acid is pivotal for the production of its corresponding ethyl ester. Methodologies are designed to efficiently introduce the chlorine atom onto the aromatic ring with high regioselectivity.
Direct Chlorination Strategies Utilizing Specific Reagents
Direct chlorination involves the selective addition of a chlorine atom to the 2-amino-3-methylbenzoic acid backbone. The choice of chlorinating agent is critical to ensure high yield and regioselectivity, targeting the position para to the activating amino group.
A method for preparing 2-amino-5-chloro-3-methylbenzoic acid utilizes 2-amino-3-methylbenzoic acid as the starting material and cyanuric chloride as the chlorinating agent. patsnap.com This process is noted for its use of simple raw materials and straightforward post-reaction treatment, which provides a viable route for larger-scale production. patsnap.com The reaction is typically conducted by adding the starting aminobenzoic acid to a solvent such as dichloroethane, followed by the portion-wise addition of cyanuric chloride at a controlled temperature. patsnap.com
The reaction proceeds at temperatures between 20-40°C. patsnap.com After the reaction is complete, as monitored by liquid chromatography, the product is isolated through filtration, washing with hot water, and subsequent recrystallization from a solvent like methanol (B129727) to yield the purified 2-amino-5-chloro-3-methylbenzoic acid. patsnap.com Cyanuric chloride is recognized as a cost-effective reagent for various chemical transformations, including the preparation of acyl chlorides from carboxylic acids. mdma.ch
Interactive Table: Synthesis via Cyanuric Chloride
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2-amino-3-methylbenzoic acid | patsnap.com |
| Reagent | Cyanuric Chloride | patsnap.com |
| Solvent | Dichloroethane | patsnap.com |
| Temperature | 25-30°C | patsnap.com |
N-Chlorosuccinimide (NCS) is another effective reagent for the selective chlorination of 2-amino-3-methylbenzoic acid. guidechem.com This method is known for producing a very clean reaction; however, the high cost of NCS can be a limiting factor for industrial-scale synthesis. patsnap.com The synthesis starts from 2-amino-3-methylbenzoic acid, which reacts with NCS in a solvent such as N,N-dimethylformamide (DMF). guidechem.com The strong electron-donating amino group directs the chlorination to the para position, resulting in good regioselectivity. guidechem.com
In some procedures, a radical initiator like benzoyl peroxide is added as a catalyst. google.com The reaction mixture is heated to temperatures ranging from 90°C to 110°C for one to two hours to achieve a satisfactory outcome. guidechem.comgoogle.com Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the white solid product, which is then filtered and dried. google.com This method can achieve high purity (over 99%) and yields of approximately 87%. google.com
Interactive Table: Synthesis via N-Chlorosuccinimide
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2-amino-3-methylbenzoic acid | guidechem.comgoogle.com |
| Reagent | N-Chlorosuccinimide (NCS) or Dichlorohydantoin | google.com |
| Solvent | N,N-dimethylformamide (DMF) | guidechem.comgoogle.com |
| Catalyst | Benzoyl peroxide | google.com |
| Temperature | 90-110°C | google.com |
Multi-step Convergent Syntheses from Simple Aromatic Precursors (e.g., m-Toluic Acid)
A convergent synthesis route starting from the readily available and inexpensive m-toluic acid offers an alternative pathway. google.com This multi-step process involves a sequence of nitration, reduction, and subsequent chlorination to arrive at the target intermediate, 2-amino-5-chloro-3-methylbenzoic acid. google.com This approach can achieve a high total yield and product quality, making it suitable for industrial production. google.com
The first step in this sequence is the nitration of m-toluic acid to produce 2-nitro-3-methylbenzoic acid. google.com This reaction is typically performed by mixing m-toluic acid with nitric acid at very low temperatures, ranging from -30°C to -15°C. patsnap.comgoogle.com Controlling the temperature is crucial, as the nitration of m-toluic acid can lead to the formation of several structural isomers, including 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid. acs.orgresearchgate.netacs.org The desired product, 2-nitro-3-methylbenzoic acid (also referred to as 3-methyl-2-nitrobenzoic acid), is the major product, but selectivity can be an issue. acs.org Research indicates that using powdered m-toluic acid and maintaining a reaction temperature of around -23°C can lead to a conversion rate of nearly 99.8% with a selectivity of 84.8% for the desired isomer. google.com After the reaction, the nitration liquid is purified to isolate the 2-nitro-3-methylbenzoic acid product. patsnap.com
Interactive Table: Nitration of m-Toluic Acid
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | m-Toluic acid (powdered) | google.comgoogle.com |
| Reagent | Nitric acid | google.compatsnap.com |
| Temperature | -30 to -15°C | patsnap.comgoogle.com |
| Key Isomers | 2-nitro-3-methylbenzoic acid (major), 3-methyl-4-nitrobenzoic acid, 5-methyl-2-nitrobenzoic acid | acs.orgresearchgate.net |
Following nitration, the nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group to form 2-amino-3-methylbenzoic acid. google.com This transformation is commonly achieved through catalytic hydrogenation. google.commdpi.com The process involves mixing the nitro compound with a hydrogenation catalyst, such as palladium on carbon (Pd/C), in a suitable solvent and exposing it to a hydrogen atmosphere. google.commdpi.com
Site-Selective Chlorination of Amino-Substituted Benzoic Acids
The synthesis of the direct precursor, 2-amino-5-chloro-3-methylbenzoic acid, is achieved through the site-selective chlorination of 2-amino-3-methylbenzoic acid. The directing effects of the amino (-NH2) and carboxylic acid (-COOH) groups on the aromatic ring guide the chlorine atom to the C-5 position, para to the activating amino group. Various chlorinating agents can be employed for this transformation, each with specific reaction conditions to ensure high regioselectivity and product yield.
One effective method involves using dichlorohydantoin as the chlorinating agent in the presence of a radical initiator like benzoyl peroxide. google.com This reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. google.com This approach has been shown to produce 2-amino-5-chloro-3-methylbenzoic acid with high purity and yield. google.com An alternative method utilizes cyanuric chloride as the chlorinating agent, which also provides the desired product in high yield and purity after recrystallization. patsnap.com
Detailed findings from a patented method demonstrate the efficiency of using dichlorohydantoin. google.com The reaction of 2-amino-3-methylbenzoic acid with dichlorohydantoin and benzoyl peroxide in DMF at 100-110°C for one hour resulted in yields of 87.0% with purities exceeding 99%. google.com
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methylbenzoic acid | google.com |
| Chlorinating Agent | Dichlorohydantoin | google.com |
| Catalyst | Benzoyl Peroxide | google.com |
| Solvent | N,N-dimethylformamide (DMF) | google.com |
| Temperature | 100-110 °C | google.com |
| Reaction Time | 1 hour | google.com |
| Purity | 99.1-99.3% | google.com |
| Yield | 87.0% | google.com |
This interactive table summarizes the optimized reaction conditions for the site-selective chlorination of 2-amino-3-methylbenzoic acid.
Esterification Protocols for the Formation of Ethyl 2-amino-5-chloro-3-methylbenzoate
Once the 2-amino-5-chloro-3-methylbenzoic acid precursor is synthesized, the next step is the esterification of the carboxylic acid group to form the final ethyl ester product.
The most common and direct method for this transformation is Fischer esterification. This reaction involves heating the carboxylic acid (2-amino-5-chloro-3-methylbenzoic acid) in an excess of ethanol (B145695), which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. The reaction is reversible, and to drive it towards the product side, it is typically performed under reflux conditions.
While direct acidic catalysis is straightforward, optimizing reaction conditions can significantly enhance ester yields and purity. One of the challenges with strong acid catalysts is the potential for side reactions or degradation of the starting material, especially given the presence of a reactive amino group. researchgate.net
An alternative, optimized approach avoids the use of strong mineral acids and instead employs a base-assisted alkylation. This method involves first deprotonating the carboxylic acid with a mild inorganic base, such as potassium carbonate, in an organic solvent like DMF. patsnap.com The resulting carboxylate salt is then treated with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, to form the ethyl ester. patsnap.com This process can lead to higher yields and purity by avoiding the harsh conditions of strong acid catalysis and preventing unwanted side reactions. patsnap.comgoogle.com A similar process for creating the methyl ester analogue using dimethyl sulfate resulted in yields of over 91% and purity of 96%. patsnap.com
| Method | Reagents | Solvent | Conditions | Advantages |
| Acidic Catalysis | Ethanol, Sulfuric Acid (cat.) | Excess Ethanol | Reflux | Simple, common reagents |
| Base-Assisted Alkylation | Potassium Carbonate, Diethyl Sulfate | DMF | Room Temp. | High yield, high purity, avoids strong acid |
This interactive table compares traditional acidic esterification with an optimized base-assisted protocol.
Derivatization and Further Chemical Transformations of this compound
This compound is a versatile intermediate for organic synthesis due to its multiple functional groups: an amino group, a halogen substituent, and an ester moiety. These sites allow for a variety of chemical transformations.
The chloro and amino groups on the aromatic ring are sites for nucleophilic substitution reactions. The chlorine atom can be displaced by various nucleophiles, particularly when activated by an appropriate catalyst. For instance, in a reaction with the analogous methyl ester, the chloro group was displaced by methylamine (B109427) in ethylene (B1197577) glycol at 60°C to afford the corresponding 5-(methylamino) derivative in 85.5% yield.
The amino group itself can also act as a nucleophile, participating in reactions such as acylation or alkylation to form amides or secondary/tertiary amines, respectively.
The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. arkat-usa.orgiaea.org This would allow for the synthesis of complex biaryl structures by creating a new bond at the C-5 position.
Heck-Mizoroki Reaction: In a Heck reaction, the aryl chloride is coupled with an alkene under palladium catalysis to form a new substituted alkene. arkat-usa.org This provides a method to introduce vinyl groups at the position of the chlorine atom.
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling its use as a building block for more complex molecules of interest in materials science and pharmaceutical research. arkat-usa.org
Oxidative Transformations of the Methyl Group to Carboxylic Acid Derivatives
The oxidation of an aryl methyl group to a carboxylic acid is a fundamental transformation in organic synthesis, particularly for creating precursors for further functionalization. In the context of substituted aminobenzoates, this reaction allows for the conversion of the methyl group at the 3-position into a carboxyl group, yielding 2-amino-5-chloro-3-carboxybenzoic acid derivatives. Various oxidative systems can be employed, ranging from classical strong oxidants to modern catalytic methods.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be effective but sometimes lead to poor yields or require harsh conditions. chemspider.com For instance, the oxidation of 1,2,4-trimethoxy-3-methyl-anthraquinone with KMnO₄ in aqueous pyridine (B92270) at 85°C resulted in only a 23% yield of the corresponding carboxylic acid after 6 hours. chemspider.com
More sophisticated methods utilize catalysts to perform the oxidation under milder conditions. For example, cobalt-based catalysts in conjunction with bromide salts can facilitate the aerobic oxidation of substituted toluenes. organic-chemistry.org Another approach involves the use of vanadium pentoxide or manganese dioxide in sulfuric acid to oxidize resistant aryl methyl groups at temperatures up to 150°C. google.com For fluoro-substituted toluenes, a process using hydrogen peroxide and aqueous hydrogen bromide has been developed, which converts the methyl group to a carboxylic acid in a single stage at elevated temperatures. google.com These methods offer pathways to synthesize the dicarboxylic acid analog from a methyl-substituted aminobenzoate.
Table 1: Comparison of Oxidation Methods for Aryl Methyl Groups
| Oxidizing System | Substrate Example | Conditions | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/Pyridine/H₂O | 1,2,4-Trimethoxy-3-methyl-anthraquinone | 85 °C, 6 h | 23% | chemspider.com |
| V₂O₅ or MnO₂/H₂SO₄ | Methyl-substituted benzene (B151609) | ≤ 150 °C | Up to 90% | google.com |
| Co(OAc)₂/NaBr/AcOH | Substituted toluenes | Not specified | N/A | organic-chemistry.org |
| H₂O₂/aq. HBr | Fluorotoluene | ≥ 80 °C | N/A | google.com |
Amidation Reactions to Produce Substituted Benzamide Analogs
The conversion of the ester functionality in this compound into an amide is a key step for creating a diverse range of analogs with potential biological activity. This transformation is typically achieved by reacting the corresponding carboxylic acid (obtained via hydrolysis of the ester or from the oxidation described in 2.3.3) with an amine. The direct reaction between a carboxylic acid and an amine is often inefficient and requires high temperatures. libretexts.orglibretexts.org Therefore, coupling agents are commonly used to facilitate the reaction under milder conditions.
A patented method for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide, a direct analog, involves the use of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenztriazole (HOBt). google.com In this process, the carboxylic acid is activated by these reagents, and subsequent reaction with methylamine yields the desired benzamide. google.com This approach is a cornerstone of modern amide synthesis.
Generally, amidation can be performed on unprotected amino acids using Lewis acid catalysts like B(OCH₂CF₃)₃ or Ti(OiPr)₄, which can prevent the need for protecting group chemistry, though this applies more to the amino acid functionality rather than the aromatic amine. nih.gov The most common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with a primary or secondary amine to form the amide. youtube.comyoutube.com
Table 2: Reagents for Amidation of Carboxylic Acids
| Reagent(s) | Amine | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenztriazole (HOBt) | Methylamine | N-methylbenzamide | Direct coupling of carboxylic acid and amine | google.com |
| Thionyl Chloride (SOCl₂) followed by amine | Primary or Secondary Amine | Substituted amide | Proceeds via an acid chloride intermediate | youtube.comyoutube.com |
| B(OCH₂CF₃)₃ | Propylamine | α-amino amide | Catalytic amidation of unprotected amino acids | nih.gov |
Formylation Reactions of the Primary Amine Functionality
Formylation of the primary amine group on the aromatic ring of this compound yields N-formyl derivatives, which are valuable synthetic intermediates. nih.gov A variety of formylating agents and conditions can be employed to achieve this transformation.
Classical methods include the use of formic acid, often heated with the amine. nih.gov A simple and efficient procedure involves heating the amine with formic acid or ethyl formate (B1220265) at 60°C under solvent-free conditions, which works for a wide array of aromatic and aliphatic amines. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the formylating agent. researchgate.net Formic acid is generally more reactive than ethyl formate, leading to higher yields in shorter reaction times. researchgate.net
More advanced catalytic systems have also been developed. For example, a solid acid magnetic nanocatalyst (NP@SO₃H) has been shown to efficiently catalyze the N-formylation of aromatic amines using formic acid in ethanol at room temperature. nih.gov This method is noted for its mild conditions and the recyclability of the catalyst. Another approach uses triethyl orthoformate in water, either by refluxing for an extended period or using microwave irradiation, to achieve formylation without the need for a catalyst. nih.gov
Table 3: Methods for N-Formylation of Aromatic Amines
| Formylating Agent | Catalyst/Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Formic Acid | None (solvent-free) | 60 °C | 84-97% | researchgate.net |
| Ethyl Formate | None (solvent-free) | 60 °C | 83-89% | researchgate.net |
| Formic Acid | NP@SO₃H / Ethanol | Room Temperature | High | nih.gov |
| Triethyl Orthoformate | Water | Reflux (24-48 h) or Microwave (90 °C, 2-3 h) | Moderate to Good | nih.gov |
Oxidative Ring-Opening Strategies for Related 2-Aminobenzoates
The aromatic ring of 2-aminobenzoates is generally stable, but under specific oxidative conditions, it can undergo ring-opening reactions. These transformations are less common than peripheral functionalization but represent an advanced strategy for converting cyclic structures into acyclic products.
A notable synthetic method involves the oxidative ring-opening of 3-aminoindazoles to produce 2-aminobenzoates. rsc.org This reaction, based on N-N bond cleavage, proceeds under mild conditions using reagents like N-Bromosuccinimide (NBS) and Ceric Ammonium Nitrate (CAN). rsc.orgrsc.org While this method synthesizes rather than degrades 2-aminobenzoates, it provides insight into the electronic nature and reactivity of the aminobenzoate system.
In a different approach, electron-rich 3-aminobenzofurans have been shown to undergo an unexpected oxidative ring-opening when treated with sodium tert-butoxide (NaOtBu) in hot toluene (B28343), yielding α-ketoimines. nih.gov This transformation highlights that under specific basic and thermal conditions, heteroatom-containing aromatic rings related to the aminobenzoate structure can be cleaved.
From a biochemical perspective, a novel enzymatic pathway has been identified for the metabolism of 2-aminobenzoate (B8764639) in a Pseudomonas species. The enzyme, 2-aminobenzoyl-CoA monooxygenase/reductase, catalyzes the hydroxylation and reduction of 2-aminobenzoyl-CoA, leading to the dearomatization and eventual opening of the benzene ring. nih.gov This biological strategy represents a highly specific and efficient method for ring cleavage under physiological conditions.
Table 4: Ring-Opening Strategies Involving Aminobenzoate-Related Structures
| Substrate | Reagents/Conditions | Outcome | Type of Strategy | Reference |
|---|---|---|---|---|
| 3-Aminoindazoles | NBS, CAN, MeOH | Oxidative ring-opening to form 2-aminobenzoates | Synthetic | rsc.orgrsc.org |
| 3-Aminobenzofurans | NaOtBu, Toluene | Oxidative ring-opening to form α-ketoimines | Synthetic | nih.gov |
| 2-Aminobenzoyl-CoA | 2-Aminobenzoyl-CoA monooxygenase/reductase, O₂, NAD(P)H | Enzymatic dearomatization and ring cleavage | Biochemical | nih.gov |
Mechanistic Investigations of Reactions Involving Ethyl 2 Amino 5 Chloro 3 Methylbenzoate
Elucidation of Reaction Pathways and Transition States
While specific mechanistic studies on Ethyl 2-amino-5-chloro-3-methylbenzoate are not extensively documented, the reaction pathways can be inferred from studies of its parent compound, 2-amino-5-chloro-3-methylbenzoic acid, and related transformations. The synthesis of the core structure typically involves a multi-step process, including nitration, reduction, and chlorination, followed by esterification.
The synthesis of the precursor, 2-amino-3-methyl-5-chlorobenzoic acid, often starts from m-toluic acid. A key step is the chlorination of 2-amino-3-methylbenzoic acid. The reaction pathway for this chlorination can proceed via an electrophilic aromatic substitution mechanism. Computational studies on similar benzoic acid derivatives suggest that the geometry of the starting material and the nature of the substituents play a critical role in determining the regioselectivity of the reaction. For instance, the presence of the amino and methyl groups directs the incoming chloro group to the 5-position.
The subsequent esterification to form this compound likely proceeds through a standard Fischer-Speier esterification pathway. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from ethanol (B145695). The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of water yields the final ethyl ester.
Further reactions, such as the amination of related chlorobenzoic acids, have been shown to proceed via a copper-catalyzed cross-coupling reaction. nih.govnih.gov The reaction pathway in these cases involves the coordination of the amine and the chlorobenzoic acid to the copper catalyst, followed by reductive elimination to form the C-N bond. nih.govnih.gov DFT (Density Functional Theory) calculations on similar systems have been used to model the transition states of these catalytic cycles, providing insights into the energy barriers and the geometry of the key intermediates. researchgate.net
Identification and Characterization of Transient Reaction Intermediates
The identification of transient intermediates is key to understanding reaction mechanisms. In the synthesis of the 2-amino-5-chloro-3-methylbenzoic acid core, several transient species are proposed. During the chlorination of 2-amino-3-methylbenzoic acid, an arenium ion (or sigma complex) is a key intermediate. This species is a resonance-stabilized carbocation formed by the attack of the electrophile (Cl+) on the benzene (B151609) ring.
In the synthesis of related compounds, such as 3-chloromethyl benzoic acid from chlorobenzoyl chloride and paraformaldehyde, acyl chloride intermediates are formed. google.comorganic-chemistry.org Similarly, in the synthesis of tertiary benzanilides from benzoic acids, a reactive acid chloride intermediate is generated in situ. organic-chemistry.org
In photochemical reactions of substituted benzoic acids, radical intermediates have been proposed. For example, the photooxidation of a methyl group on an aromatic ring to a carboxylic acid is suggested to proceed through a benzyl (B1604629) radical intermediate. organic-chemistry.org While not directly studied for this compound, such radical intermediates could be relevant in potential photochemical transformations of the molecule.
Table 1: Potential Transient Intermediates in Reactions Involving the Synthesis of this compound
| Reaction Step | Proposed Transient Intermediate | Method of Investigation/Inference |
| Chlorination of 2-amino-3-methylbenzoic acid | Arenium ion (Sigma complex) | Inferred from electrophilic aromatic substitution mechanisms |
| Esterification of 2-amino-5-chloro-3-methylbenzoic acid | Protonated carboxylic acid, Tetrahedral intermediate | Inferred from Fischer-Speier esterification mechanism |
| Copper-catalyzed amination of related chlorobenzoic acids | Organocopper intermediates | Inferred from cross-coupling reaction mechanisms nih.govnih.gov |
| Photochemical transformations | Benzyl radical | Inferred from studies on photooxidation of methylated aromatics organic-chemistry.org |
Kinetic Studies and Determination of Reaction Rate Laws
Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that control the speed of a chemical process. While specific kinetic data for reactions of this compound is scarce, general principles from related systems can be applied.
For the synthesis of the precursor 2-amino-3-methyl-5-chlorobenzoic acid, the rate of the chlorination reaction is influenced by the concentration of the reactants and the catalyst. A patent describing the process indicates that the reaction is monitored by liquid chromatography to determine its completion, suggesting that the reaction rate is a key parameter for process control. google.com
Kinetic studies on the reaction of benzoic acid with substituted diphenyldiazomethanes have shown that the reaction rates are dependent on the nature of the substituents on the benzoic acid ring. acs.org Such studies, employing techniques like UV-Vis spectroscopy to monitor the disappearance of reactants, allow for the determination of rate constants and the formulation of rate laws. These principles would apply to reactions involving this compound, where the electronic effects of the chloro, amino, and methyl groups would influence the reaction kinetics.
Influence of Solvent Systems on Reaction Outcomes and Selectivity
The choice of solvent can significantly impact the outcome and selectivity of a reaction by influencing reactant solubility, stabilizing transition states, and participating in the reaction mechanism.
In the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, and DMSO have been utilized for the chlorination step. google.com The solubility of the parent acid, 2-amino-5-chloro-3-methylbenzoic acid, has been systematically studied in various pure and binary mixed solvents, highlighting the importance of solvent selection for processes like recrystallization. researchgate.net
Computational studies on substituted benzoic acids have shown that solvents can be categorized based on their hydrogen bond accepting propensity. bohrium.comucl.ac.ukacs.org Solvents with a high propensity can interact with the carboxylic acid group, thereby influencing self-association and potentially the reaction pathway. bohrium.comucl.ac.ukacs.org For instance, in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, whereas in solvents with high hydrogen bond acceptor properties, interaction with the solvent is favored. bohrium.comucl.ac.ukacs.org
In the context of copper-catalyzed amination reactions of chlorobenzoic acids, solvents like n-butanol have been found to be effective. nih.gov The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the catalytic species.
Table 2: Solvents Utilized in the Synthesis and Study of 2-Amino-5-chloro-3-methylbenzoic Acid and its Derivatives
| Reaction/Process | Solvent(s) | Role of Solvent | Reference |
| Chlorination of 2-amino-3-methylbenzoic acid | N,N-Dimethylformamide, N,N-Dimethylacetamide, Sulfolane, DMSO | Reaction medium | google.com |
| Recrystallization of 2-amino-5-chloro-3-methylbenzoic acid | Methanol (B129727), Ethanol, Acetone, Acetonitrile, Ethyl acetate (B1210297), etc. | Solubilization and purification | researchgate.net |
| Copper-catalyzed amination of chlorobenzoic acids | n-Butanol, Dioxane | Reaction medium, influences catalyst activity | nih.gov |
| Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Acetone | Reaction medium | nih.gov |
Role of Catalysts in Promoting Chemical Transformations
Catalysts are essential for many organic transformations, as they provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often improving selectivity.
In the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, benzoyl peroxide is used as a catalyst for the chlorination reaction. google.com This suggests a radical mechanism may be involved, where the benzoyl peroxide initiates the formation of chlorine radicals. The hydrogenation of the nitro group to an amino group in an earlier step of the synthesis is typically carried out using catalysts like Pd/C, Pt/C, or Raney nickel. google.com
For reactions involving the functionalization of the aromatic ring, such as amination, copper-based catalysts are employed. nih.govnih.gov A combination of Cu and Cu2O has been shown to be effective for the regioselective amination of 2-chlorobenzoic acids. nih.govnih.gov The catalyst facilitates the formation of the carbon-nitrogen bond, a transformation that is otherwise difficult to achieve. nih.govnih.gov In the synthesis of 3-chloromethyl benzoic acid, Lewis acids such as aluminum trichloride (B1173362) and ferric trichloride are used as catalysts. google.com
Table 3: Catalysts Employed in the Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid and Related Reactions
| Reaction Step | Catalyst | Function | Reference |
| Hydrogenation of 2-nitro-3-methylbenzoic acid | Pd/C, Pt/C, Raney Nickel | Reduction of nitro group | google.com |
| Chlorination of 2-amino-3-methylbenzoic acid | Benzoyl peroxide | Radical initiator | google.com |
| Amination of 2-chlorobenzoic acids | Cu/Cu2O | C-N bond formation | nih.govnih.gov |
| Synthesis of 3-chloromethyl benzoic acid | Lewis Acids (e.g., AlCl3, FeCl3) | Promotes chloromethylation | google.com |
| Esterification | Acid catalyst (e.g., H2SO4) | Protonation of carboxylic acid | Inferred from Fischer-Speier esterification |
Role of Ethyl 2 Amino 5 Chloro 3 Methylbenzoate in Advanced Organic Synthesis
Strategic Building Block for the Construction of Complex Organic Architectures
The strategic importance of Ethyl 2-amino-5-chloro-3-methylbenzoate lies in its pre-installed functional groups and substitution pattern, which are essential for building complex molecular frameworks. This is most prominently demonstrated in its role as a key building block for the synthesis of chlorantraniliprole (B1668704), a widely used anthranilic diamide (B1670390) insecticide. lookchem.compatsnap.com The synthesis of chlorantraniliprole showcases how the inherent structure of the benzoic acid derivative is incorporated into a larger, more complex molecule.
In a typical synthetic route, 2-amino-5-chloro-3-methylbenzoic acid is coupled with a substituted pyrazole (B372694) carboxylic acid, specifically 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form the final amide bond. lookchem.com This reaction directly utilizes the amino group of the anthranilic acid scaffold to create the core structure of the insecticide. The chlorine and methyl groups on the ring are crucial components of the final product, contributing to its specific binding affinity at the insect ryanodine (B192298) receptor. lookchem.com
The synthesis can be summarized in the following reaction scheme:
Reactants for Chlorantraniliprole Synthesis| Reactant Name | Role |
|---|---|
| 2-Amino-5-chloro-3-methylbenzoic acid | Anthranilic acid core |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Acylating agent/Pyrazole component |
| Methylamine (B109427) | Amine source for the final amide |
This process underscores the compound's function as a non-interchangeable building block where each substituent plays a defined role in the final architecture and, consequently, the biological activity of the target molecule. patsnap.comnih.gov Several patents detail the industrial-scale preparation of chlorantraniliprole, consistently identifying 2-amino-5-chloro-3-methylbenzoic acid or its esters as the indispensable starting material. patsnap.comnih.govunifiedpatents.com
Scaffold in Multicomponent Reactions and Domino Processes
The structure of 2-amino-5-chloro-3-methylbenzoic acid is well-suited for use in telescoped or domino reactions, which are efficient synthetic strategies that combine multiple reaction steps in a single pot, thereby avoiding the isolation of intermediates. wipo.int This approach enhances process efficiency, reduces waste, and lowers costs, making it highly desirable for industrial production. wipo.int
The synthesis of chlorantraniliprole often employs such a process. In one documented method, 2-amino-5-chloro-3-methylbenzoic acid is reacted with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in the presence of an activating agent like phosgene. unifiedpatents.com This does not directly form the final product but generates a key cyclic intermediate, 2-(3-bromo-1-(3-chloro-2-pyridinyl)-1H-5-pyrazolyl)-6-chloro-8-methyl-4H-benzo[d] lookchem.comwipo.intoxazin-4-one. unifiedpatents.com This oxazinone is not isolated but is directly treated in situ with methylamine, which opens the ring and forms the final N-methyl amide of chlorantraniliprole. unifiedpatents.com
This two-step, one-pot sequence is a classic example of a domino process:
Cyclization: Formation of the benzoxazinone (B8607429) ring.
Nucleophilic Ring-Opening/Amidation: Reaction with methylamine to yield the final product.
This efficient, telescoped synthesis highlights the utility of the anthranilic acid scaffold in facilitating complex transformations under simplified process conditions. wipo.int Such one-pot methods are advantageous as they minimize hazardous reagents and simplify post-reaction purification. unifiedpatents.comwipo.int
Precursor for the Synthesis of Optically Active Compounds
The exploration of this compound and its parent acid as precursors for the synthesis of optically active or chiral compounds is not extensively documented in publicly available research. The primary application of this building block is in the synthesis of agrochemicals like chlorantraniliprole, which is an achiral molecule.
While anthranilic acid derivatives, in general, can be utilized in asymmetric synthesis, specific studies focusing on the use of this particular substituted benzoate (B1203000) to create chiral derivatives or to resolve enantiomers are not readily found. Therefore, its role as a precursor for optically active compounds remains an area with limited exploration based on the available scientific literature.
Applications of Ethyl 2 Amino 5 Chloro 3 Methylbenzoate in Specialized Chemical Research
Ethyl 2-amino-5-chloro-3-methylbenzoate and its parent acid, 2-amino-5-chloro-3-methylbenzoic acid, are versatile chemical intermediates. Their unique substitution pattern on the benzene (B151609) ring—featuring an amino group, a chloro group, a methyl group, and a carboxylic acid or ester function—makes them valuable starting materials in various areas of specialized chemical research, particularly in medicinal chemistry and drug discovery. This article explores the utility of this compound as a scaffold and precursor in non-commercial, research-focused applications.
Crystallography and Supramolecular Chemistry of Ethyl 2 Amino 5 Chloro 3 Methylbenzoate Derivatives
Methodologies for Single Crystal Growth and Characterization
The successful analysis of a crystalline structure is fundamentally dependent on the growth of high-quality single crystals of sufficient size and quality for X-ray diffraction. iucr.orgresearchgate.net For organic compounds like derivatives of Ethyl 2-amino-5-chloro-3-methylbenzoate, several common techniques are employed, primarily based on solution crystallization.
Common Crystal Growth Techniques:
Slow Evaporation: This is the simplest and most widely used method. rochester.edu A solution of the compound is prepared in a suitable solvent or solvent mixture until it is nearly saturated. The vessel is then covered, often with a perforated lid (e.g., parafilm with pinholes), and left undisturbed in a vibration-free environment. rochester.edu The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth. researchgate.net The rate of evaporation is a critical factor; slower rates generally yield larger and higher-quality crystals. youtube.com
Solvent Layering (Liquid Diffusion): This technique is effective when a compound is soluble in one solvent but insoluble in another. A solution of the compound is placed in a narrow vial, and a less dense, miscible "anti-solvent" is carefully layered on top to create a distinct interface. youtube.com Over time, the solvents slowly diffuse into one another, reducing the solubility of the compound at the interface and promoting gradual crystallization. A common setup involves layering a non-polar solvent over a polar solvent solution. youtube.com
Vapor Diffusion: This method is particularly suitable for small quantities of material. youtube.com A vial containing a solution of the compound is placed inside a larger, sealed chamber that contains a more volatile anti-solvent. The vapor from the anti-solvent diffuses into the solution, decreasing the compound's solubility and inducing crystallization. youtube.com
Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. iucr.org An insulated container can be used to ensure the cooling process is gradual, which is crucial for forming single crystals rather than a polycrystalline powder. iucr.org
Solvent Selection and Characterization: The choice of solvent is paramount. An ideal solvent is one in which the compound is moderately soluble. rochester.edu High solubility often leads to the formation of many small crystals, while very low solubility may prevent crystallization altogether. researchgate.net For aromatic compounds, solvents like toluene (B28343) and ethyl acetate (B1210297) are often effective. iucr.orgyoutube.com The presence of hydrogen bonding in a solvent can either help or hinder crystallization depending on the target molecule's functional groups. youtube.com A preliminary solubility screening in a range of solvents is a standard starting procedure. iucr.org
Once crystals are obtained, they are characterized primarily by Single-Crystal X-ray Diffraction (SCXRD) . This technique provides definitive information about the molecular structure, bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.
Analysis of Supramolecular Assembly and Packing Motifs in Cocrystals
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. rsc.org In the context of this compound, the amino group, ester carbonyl, and chloro substituent are key sites for directing these interactions. By introducing a second molecular species, known as a "coformer," it is possible to form cocrystals, which are multi-component crystals held together by non-covalent bonds. internationalscholarsjournals.com
The design of cocrystals often involves pairing molecules with complementary functional groups. For instance, the amino group on the benzoate (B1203000) derivative is a hydrogen bond donor, while the ester carbonyl is an acceptor. These sites can be targeted to form robust hydrogen bonds with coformers containing functional groups like carboxylic acids or amides. internationalscholarsjournals.com The study of how these different components assemble provides insight into packing motifs and the hierarchy of intermolecular interactions. researchgate.net
Analysis of the crystal structure of a closely related compound, Methyl 2-amino-5-chlorobenzoate, reveals that molecules are linked into chains by intermolecular hydrogen bonds. nih.govresearchgate.net This chain formation is a common packing motif. In cocrystals of derivatives, this primary motif might be disrupted or extended into more complex two-dimensional sheets or three-dimensional networks, depending on the geometry and functionality of the coformer. For example, dicarboxylic acids could potentially link these chains together to form layered structures.
The table below summarizes potential coformers and the primary interactions that could drive the formation of cocrystals with this compound.
| Coformer Type | Example | Potential Primary Interaction | Expected Supramolecular Motif |
| Carboxylic Acid | Benzoic Acid | N-H···O (amine-acid), O-H···O (acid-ester) | Heterodimeric synthons, chains |
| Dicarboxylic Acid | Succinic Acid | N-H···O (amine-acid) | Cross-linked chains, sheets |
| Amide | Benzamide | N-H···O (amine-amide), N-H···O (amide-ester) | Chains, sheets |
| Phenol | 4-Hydroxyphenol | O-H···N (phenol-amine), O-H···O (phenol-ester) | Chains, networks |
Detailed Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The stability and structure of molecular crystals are governed by a delicate balance of various intermolecular forces, with hydrogen bonding often playing a dominant role in systems containing N-H or O-H groups. rsc.org
Hydrogen Bonding: In derivatives of this compound, two primary types of hydrogen bonds are expected, as observed in the crystal structure of its methyl analog, Methyl 2-amino-5-chlorobenzoate. nih.govresearchgate.net
Intramolecular Hydrogen Bond: An N-H···O hydrogen bond forms between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent ester group. This interaction creates a stable six-membered ring, often referred to as an S(6) motif. nih.govresearchgate.net This intramolecular bond significantly influences the conformation of the molecule, rendering it nearly planar. nih.gov
Intermolecular Hydrogen Bond: The second hydrogen atom of the amino group is available to form an intermolecular N-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. nih.gov This interaction links the molecules head-to-tail, forming one-dimensional chains that propagate through the crystal lattice. nih.govresearchgate.net
The geometric parameters for the hydrogen bonds found in Methyl 2-amino-5-chlorobenzoate are detailed in the table below and are expected to be very similar for the ethyl derivative. nih.gov
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |
| N—H···O | 0.86 | 2.08 | 2.713 | 129 | Intramolecular |
| N—H···O | 0.86 | 2.31 | 3.066 | 147 | Intermolecular |
| (Data from the crystallographic study of Methyl 2-amino-5-chlorobenzoate) nih.gov |
π-π Stacking: The aromatic rings of adjacent molecules can stack upon one another. The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro, ester) groups on the benzene (B151609) ring creates a polarized π-system, which can favor offset or tilted stacking arrangements to minimize electrostatic repulsion.
Halogen Bonding: The chlorine atom can act as a Lewis acidic site (a halogen bond donor) and interact with a Lewis base, such as the carbonyl oxygen or even the π-system of an adjacent ring. This type of interaction is increasingly recognized as a significant tool in crystal engineering.
The interplay of these varied interactions—strong hydrogen bonds defining the primary structural motifs and weaker forces fine-tuning the packing efficiency—determines the final crystal architecture of this compound and its derivatives. mdpi.com
Solubility and Crystallization Studies Methodological Focus for Purification and Process Development
Experimental Determination of Solubility in Pure and Binary Mixed Solvent Systems
Despite a comprehensive search, no specific experimental data on the solubility of Ethyl 2-amino-5-chloro-3-methylbenzoate in pure or binary mixed solvent systems was found in the reviewed literature. While studies on the closely related compound, 2-amino-5-chloro-3-methylbenzoic acid, are available and detail its solubility in various solvents like methanol (B129727), ethanol (B145695), acetone, and acetonitrile, this information does not directly apply to its ethyl ester. researchgate.netacs.org
Application and Validation of Thermodynamic Models for Solubility Prediction (e.g., Modified Apelblat, Redlich–Kister)
The scientific literature contains applications of thermodynamic models such as the modified Apelblat and Redlich–Kister equations to correlate the solubility of 2-amino-5-chloro-3-methylbenzoic acid. acs.org However, no studies were identified that apply or validate these models for the solubility prediction of this compound.
Optimization of Solvent Systems for Efficient Purification and Recrystallization Processes
Information regarding the optimization of solvent systems for the purification and recrystallization of this compound is not detailed in the available scientific literature. While patents and chemical supplier information allude to its synthesis and potential need for purification, specific studies focused on optimizing these processes through solubility and crystallization analysis are not publicly documented.
Calculation of Apparent Thermodynamic Properties of the Solution Process (e.g., Gibbs Energy, Enthalpy, Entropy)
There is no available research in the public domain that calculates or discusses the apparent thermodynamic properties, such as Gibbs energy, enthalpy, or entropy, of the solution process for this compound. Such thermodynamic data is crucial for understanding the dissolution behavior and for designing crystallization processes, but it has not been reported for this specific ester.
Emerging Research Directions and Unexplored Avenues for Ethyl 2 Amino 5 Chloro 3 Methylbenzoate
Integration with Continuous Flow Chemistry for Scalable Synthesis
Traditional batch production of fine chemicals, including derivatives of anthranilic acid, often faces challenges related to scalability, process control, and safety, particularly with exothermic reactions. aidic.it Continuous flow chemistry offers a promising alternative by conducting reactions in a continuously flowing stream within a microreactor or a larger flow reactor system. aidic.it This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. aidic.it
A notable example of the successful application of flow chemistry is in the synthesis of Methyl Anthranilate, a related compound. A continuous flow process utilizing a microchannel reactor for the Hofmann rearrangement and esterification reactions demonstrated a significant improvement over traditional semi-batch methods. This continuous approach not only increased the conversion rate and product purity but also reduced the consumption of methanol (B129727) by 32.7%. aidic.it Specifically, the continuous process achieved a yield of 80.3% and a purity of 98.5%, which were 5.1% and 1.2% higher, respectively, than the semi-batch process. aidic.it
Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of Anthranilate Derivatives
| Parameter | Traditional Batch Process aidic.it | Continuous Flow Process (Methyl Anthranilate) aidic.it | Projected Benefits for Ethyl 2-amino-5-chloro-3-methylbenzoate |
| Yield | 75.2% | 80.3% | Potential for higher yields due to precise control over reaction conditions. |
| Purity | 97.3% | 98.5% | Improved purity by minimizing side reactions and thermal degradation. |
| Safety | Difficult to control exothermic reactions. | Enhanced heat transfer and smaller reaction volumes improve safety. | Safer handling of potentially hazardous reagents and intermediates. |
| Scalability | Challenging | Readily scalable by extending operation time or parallelizing reactors. | Simplified and more reliable scale-up for industrial production. |
| Efficiency | Lower throughput, significant downtime. | Higher throughput, reduced downtime. | Increased production efficiency and reduced manufacturing costs. |
Exploration of Photocatalytic or Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as powerful tools for selective and sustainable chemical transformations. These methods offer green alternatives to traditional synthesis protocols that often rely on harsh reagents and conditions.
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. For a molecule like this compound, photocatalysis could open up new avenues for C-H functionalization. For instance, visible-light-induced photocatalysis has been successfully employed for the para-selective C-H functionalization of anilines, demonstrating the potential to introduce new functional groups onto the aromatic ring with high regioselectivity. nih.gov This approach could be explored to further modify the structure of this compound, creating novel derivatives with unique chemical properties.
Electrocatalysis , on the other hand, uses electrical potential to drive reactions. This technique has shown promise in the halogenation of aromatic compounds. acs.org For example, the electrochlorination of aromatic compounds using sodium chloride as both the chlorine source and electrolyte offers a green and efficient method for introducing chlorine atoms. acs.org While this compound already contains a chlorine atom, electrocatalytic methods could be investigated for the synthesis of di- or tri-chlorinated derivatives, or for other transformations on the aromatic ring. Furthermore, electrochemical methods have been developed for the synthesis of halogenated N-aryl amides through a cascade reaction involving amide bond formation and electrocatalytic C-H chlorination, showcasing the potential for complex molecule synthesis. ijddr.in
Nanomaterial-Assisted Synthesis and Functionalization Strategies
Nanomaterials are at the forefront of catalytic innovation due to their high surface-area-to-volume ratio and unique electronic properties. The application of nanocatalysts in the synthesis and functionalization of aromatic amines and their derivatives is a rapidly growing field of research.
For the synthesis of this compound, nanocatalysts could be employed in several key steps. For example, supported gold nanoparticles have demonstrated high chemoselectivity in the hydrogenation of nitro compounds to anilines, which is a crucial step in the synthesis of many anthranilate derivatives. researchgate.net The use of such catalysts could lead to milder reaction conditions and improved yields.
Furthermore, magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), offer the advantage of easy separation and recyclability of the catalyst. These have been used to support palladium nanoparticles for the reductive amination of nitrobenzenes, a key reaction for forming N-substituted anilines. researchgate.net The development of similar nanocatalyst systems for the synthesis of this compound could significantly enhance the sustainability and cost-effectiveness of the process. For instance, a study on the synthesis of 2-benzylidene malononitrile (B47326) derivatives using a basil-Fe₃O₄ nanocatalyst reported up to 98% purity and excellent reusability.
Table 2: Potential Nanocatalysts for the Synthesis of this compound
| Nanocatalyst Type | Potential Application in Synthesis | Key Advantages |
| Supported Gold Nanoparticles | Selective hydrogenation of a nitro precursor. | High chemoselectivity, mild reaction conditions. researchgate.net |
| Palladium on Magnetic Nanoparticles | Reductive amination or C-N coupling reactions. | Easy separation and recyclability, high efficiency. researchgate.net |
| Copper-based Nanoparticles | Catalyzing click chemistry or other coupling reactions for functionalization. | High catalytic activity, cost-effective. |
Development of Advanced in situ Spectroscopic Monitoring Techniques
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters. jmb.or.kr The integration of in situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a cornerstone of PAT, enabling a deeper understanding and tighter control of chemical reactions. iomcworld.com
For the synthesis of this compound, in situ monitoring could provide invaluable real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants. This information can be used to optimize reaction conditions, improve yield and purity, and ensure process safety. iomcworld.com
In situ FTIR spectroscopy can track the concentration of key functional groups in real-time, providing a detailed picture of the reaction progress. iomcworld.com For example, the disappearance of the nitro group signal and the appearance of the amino group signal during the reduction step could be precisely monitored.
In situ Raman spectroscopy is another powerful tool that is particularly sensitive to changes in molecular structure and can be used to monitor reactions in real-time. It can provide complementary information to FTIR and is well-suited for monitoring reactions in aqueous or slurry-based systems.
The combination of these in situ techniques with automated reactor systems would allow for the development of highly controlled and optimized synthetic processes for this compound.
Structure-Activity Relationship (SAR) Studies in Novel Chemical Contexts (excluding biological activity)
While Structure-Activity Relationship (SAR) studies are most commonly associated with drug discovery, the principles of understanding how a molecule's structure influences its properties are equally applicable in chemical synthesis and materials science. For this compound, SAR studies can provide insights into how its specific substitution pattern affects its reactivity and physical properties.
Understanding the interplay of these substituent effects is crucial for predicting the compound's reactivity in further chemical transformations. For example, in electrophilic aromatic substitution reactions, the position of further substitution will be dictated by the combined directing effects of the existing groups.
Furthermore, the physical properties of the molecule, such as its solubility, melting point, and crystal packing, are also influenced by these substituents. A systematic study of related compounds, where each substituent is varied, could lead to a quantitative structure-property relationship (QSPR) model. Such a model would be invaluable for designing new derivatives with tailored properties for specific applications, such as in the synthesis of advanced materials or as a more efficient chemical intermediate. For instance, studies on other substituted benzoic acids have shown how different substituents can impact properties like acidity and complexing ability. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-5-chloro-3-methylbenzoate, and what factors influence reaction yield?
- Methodological Answer : The compound can be synthesized via telescopic processes starting from anthranilic acid derivatives. Key steps include coupling reactions with aryl acids under reflux conditions (e.g., 15 hours at elevated temperatures) and purification via recrystallization. Yield optimization depends on solvent choice (polar aprotic solvents preferred), stoichiometric ratios of reactants, and temperature control to minimize side reactions like ester hydrolysis. For example, mthis compound is synthesized using anthranilic acid analogs in a one-pot reaction, as demonstrated in insecticidal compound synthesis . Comparative studies with similar benzoates (e.g., methyl 3-amino-4-hydroxybenzoate) highlight the importance of protecting groups for amino and ester functionalities during synthesis .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR in deuterated DMSO or CDCl resolve aromatic proton environments and confirm substitution patterns. For example, the methyl group at position 3 and the ethyl ester moiety produce distinct singlet and triplet signals, respectively.
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation. Crystallography data for related compounds (e.g., 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene)) are accessible via the Cambridge Crystallographic Data Centre (CCDC), which can guide symmetry and packing analysis .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing between positional isomers.
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Methodological Answer : Discrepancies between experimental and predicted spectra (e.g., NMR chemical shifts) often arise from solvent effects or dynamic processes like tautomerism. Computational tools (e.g., DFT with B3LYP/6-311+G(d,p) basis sets) simulate spectra under varying conditions to identify contributions from conformational isomers. For example, Becke’s hybrid functional improves accuracy in modeling exchange-correlation effects, reducing deviations between theoretical and experimental data . Additionally, variable-temperature NMR experiments can detect slow-exchange equilibria affecting peak splitting.
Q. What computational strategies predict the reactivity and intermolecular interactions of this compound in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the amino and ester groups in the compound may participate in hydrogen bonding or π-π stacking, as observed in pyrazole derivative studies .
- Molecular Dynamics (MD) Simulations : Simulate binding affinities with target proteins (e.g., dopamine D2 or serotonin 5-HT3 receptors) using force fields like AMBER or CHARMM. This aligns with research on benzamide analogs as dual receptor antagonists .
Q. How can derivatives of this compound be designed for enhanced bioactivity while minimizing synthetic complexity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 5-chloro or 3-methyl positions to modulate electronic and steric effects. For example, replacing the ethyl ester with a methyl group in mthis compound alters lipophilicity, impacting membrane permeability .
- Parallel Synthesis : Use combinatorial chemistry to generate libraries of N-pyridylpyrazole derivatives, as demonstrated in insecticidal research. Evaluate bioactivity via high-throughput screening against target enzymes or pathogens .
Data Contradiction Analysis
- Case Study : Conflicting melting points reported for derivatives (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide vs. its ethyl ester analog) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can identify polymorph transitions, while HPLC purity assays (>98%) ensure consistency .
Methodological Approaches Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
